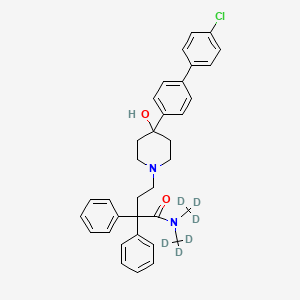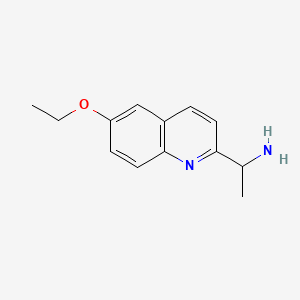
2-Hydroxy Probenecid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Probenecid-d6 is a deuterated version of the pharmaceutical drug Probenecid. It is commonly used in the treatment of gout and hyperuricemia by increasing the excretion of uric acid from the body. The compound works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its elimination through urine . The deuterated form is used in pharmaceutical research and development, specifically in the area of pharmacokinetics and pharmacodynamics .
Méthodes De Préparation
The preparation of 2-Hydroxy Probenecid-d6 involves synthetic routes that include the incorporation of deuterium atoms into the molecular structure. One common method is the use of deuterated reagents in the synthesis process. For example, the synthesis may involve the reaction of deuterated propylamine with 4-sulfamoylbenzoic acid under controlled conditions to yield the deuterated compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-Hydroxy Probenecid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxy Probenecid-d6 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and drug interactions.
Biology: Employed in biological studies to understand the effects of deuterium substitution on biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the metabolism and elimination of drugs.
Industry: Applied in the development of new pharmaceuticals and in the study of drug stability and efficacy.
Mécanisme D'action
The mechanism of action of 2-Hydroxy Probenecid-d6 involves the inhibition of the reabsorption of uric acid in the kidneys. This is achieved by blocking the organic anion transporters (OAT) in the renal tubules, leading to increased excretion of uric acid in the urine and a decrease in serum urate levels . The compound may also reduce plasma binding of urate and inhibit renal secretion of uric acid at subtherapeutic concentrations .
Comparaison Avec Des Composés Similaires
2-Hydroxy Probenecid-d6 is unique due to its deuterated nature, which provides several advantages over non-deuterated compounds:
Longer half-life: Deuterated compounds often have longer half-lives compared to their non-deuterated counterparts.
Improved bioavailability: The presence of deuterium can enhance the bioavailability of the compound.
Reduced toxicity: Deuterated compounds may exhibit reduced toxicity.
Similar compounds include:
Probenecid: The non-deuterated version used in the treatment of gout and hyperuricemia.
Deuterated drugs: Other deuterated pharmaceuticals used in research and development for their enhanced properties.
Propriétés
Numéro CAS |
1330180-97-6 |
|---|---|
Formule moléculaire |
C13H19NO5S |
Poids moléculaire |
307.394 |
Nom IUPAC |
4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D |
Clé InChI |
LSENJUHYDIWQAU-CRLDSOMESA-N |
SMILES |
CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Synonymes |
p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic Acid-d6; dl-4-[N-(2-Hydroxypropyl)-N-propylsulfamoyl]benzoic Acid-d6; 4-[[(2-Hydroxypropyl)propylamino]sulfonyl]benzoic Acid-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


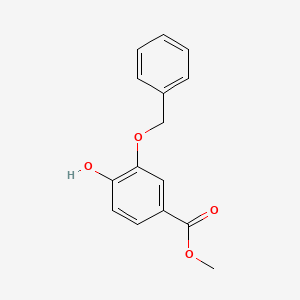

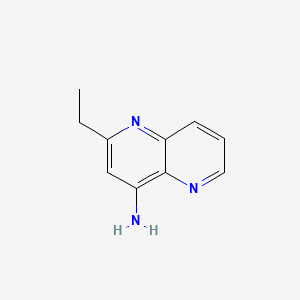
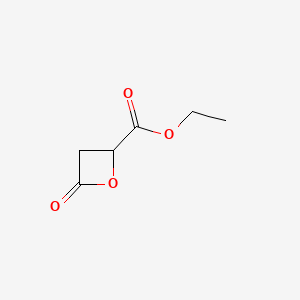
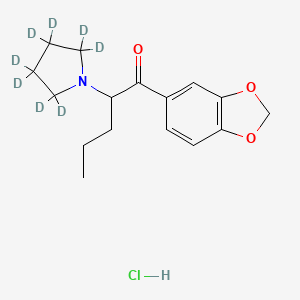
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)
